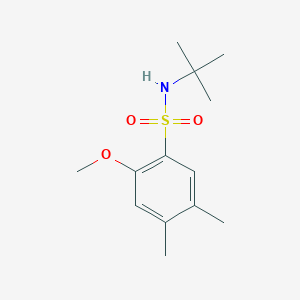
N-(2-chloro-5-phenoxyphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-5-phenoxyphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine, commonly known as Clopyralid, is a selective herbicide that is widely used in agriculture. It belongs to the pyridine carboxylic acid family of herbicides and is known for its effective control of broadleaf weeds in crops such as corn, wheat, and soybeans. Clopyralid is a synthetic compound that was first discovered in the 1970s and has since become an important tool for weed management in agriculture.
Mecanismo De Acción
Clopyralid works by disrupting the growth and development of broadleaf weeds. It does this by inhibiting the production of auxins, which are hormones that regulate plant growth. Without proper auxin production, the weeds are unable to grow and eventually die off. Clopyralid is a selective herbicide, which means that it only affects broadleaf weeds and does not harm grasses or other crops.
Biochemical and Physiological Effects:
Clopyralid has been shown to have minimal impact on non-target organisms such as insects and mammals. This is because the herbicide only affects plants that produce auxins, which are not present in these organisms. However, Clopyralid can be harmful to aquatic organisms if it enters waterways through runoff or leaching.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Clopyralid is a useful tool for studying the effects of herbicides on plant growth and development. Its selective nature allows researchers to study the impact of herbicides on broadleaf weeds without affecting other plant species. However, the use of Clopyralid in lab experiments can be limited by its high cost and potential for environmental contamination.
Direcciones Futuras
There are several areas of future research for Clopyralid. One area of interest is the development of new formulations that are more effective and environmentally friendly. Another area of research is the study of the long-term effects of Clopyralid on soil health and microbial communities. Additionally, there is a need for further research on the potential risks of Clopyralid contamination in groundwater and surface water.
Métodos De Síntesis
Clopyralid is synthesized through a multi-step process that involves the reaction of 2-chloro-5-nitrophenol with phosgene to form 2-chloro-5-chlorocarbonylphenol. This intermediate is then reacted with phenoxyacetic acid to form the desired product, Clopyralid. The synthesis of Clopyralid is a complex process that requires careful attention to detail and strict adherence to safety protocols.
Aplicaciones Científicas De Investigación
Clopyralid has been extensively studied for its use as a herbicide in agricultural settings. The scientific research on Clopyralid has focused on its effectiveness in controlling broadleaf weeds and its impact on crop yields. Studies have also been conducted to evaluate the environmental impact of Clopyralid and its potential for groundwater contamination.
Propiedades
IUPAC Name |
1-(2-chloro-5-phenoxyphenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5O/c1-12-10-13(2)23-19(22-12)25-18(21)24-17-11-15(8-9-16(17)20)26-14-6-4-3-5-7-14/h3-11H,1-2H3,(H3,21,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBAQSUDGMIDDPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=C(C=CC(=C2)OC3=CC=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(/N)\NC2=C(C=CC(=C2)OC3=CC=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[5-(N-hydroxypropanimidoyl)-2-thienyl]hexanoic acid](/img/structure/B5428049.png)
![(2R)-2-amino-N-[(2-chloropyridin-3-yl)methyl]-N-methyl-2-phenylacetamide](/img/structure/B5428057.png)
![N-methyl-2-[(4-methylphenyl)thio]-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]propanamide](/img/structure/B5428064.png)
![(1R*,2R*,6S*,7S*)-4-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-azatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5428076.png)

![3-[(4-nitrobenzyl)thio]-6-phenyl-1,2,4-triazine](/img/structure/B5428088.png)
![N-(2,4-dichlorophenyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5428091.png)
![2-(3-methylphenyl)-3-{4-[(5-nitro-2-pyridinyl)oxy]phenyl}acrylonitrile](/img/structure/B5428097.png)

![6-(1-benzofuran-2-yl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B5428116.png)
![5-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]-2(1H)-pyridinone](/img/structure/B5428128.png)
![5-methyl-2-[2-(2-nitrophenyl)vinyl]-8-quinolinyl acetate](/img/structure/B5428135.png)
![7-(3-hydroxyphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5428142.png)